molecular formula C22H20N4O5 B2652742 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207051-26-0

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2652742
Numéro CAS: 1207051-26-0
Poids moléculaire: 420.425
Clé InChI: PYFQZNULPSYWPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups including a benzodioxole, an oxadiazole, and a quinazolinedione .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodioxole and oxadiazole groups could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, boiling point, vapor pressure, and solubility could be predicted using computational chemistry methods .

Applications De Recherche Scientifique

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicity data. It’s important to handle all new compounds with care and follow appropriate safety protocols .

Orientations Futures

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and detailed studies of its physical and chemical properties .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and benzodioxole moieties. The final step involves the addition of a pentyl group to the quinazoline ring system.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl acetoacetate", "2-nitrobenzaldehyde", "piperidine", "1,3-benzodioxole", "thionyl chloride", "hydrazine hydrate", "pentylamine", "acetic anhydride", "sodium acetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "a. Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of piperidine to form ethyl 2-(2-aminophenyl)-3-oxobutanoate", "b. Cyclization of ethyl 2-(2-aminophenyl)-3-oxobutanoate with thionyl chloride to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride", "c. Hydrolysis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride with sodium hydroxide to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "Step 2: Synthesis of 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "a. Reduction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-aminobenzaldehyde", "b. Condensation of 2-aminobenzaldehyde with 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid in the presence of acetic anhydride and sodium acetate to form 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "Step 3: Synthesis of 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione", "a. Reaction of 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with sodium azide and sodium hydride to form 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "b. Reduction of 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with palladium on carbon and hydrogen gas to form 7-(2-ethyl-4-amino-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "c. Reaction of 7-(2-ethyl-4-amino-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with ethyl chloroformate and sodium azide to form 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole-5-carbonyl azide", "d. Cyclization of 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole-5-carbonyl azide with sodium methoxide to form 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione", "e. Alkylation of 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione with pentylamine in the presence of sodium hydroxide to form 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione" ] }

Numéro CAS

1207051-26-0

Nom du produit

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione

Formule moléculaire

C22H20N4O5

Poids moléculaire

420.425

Nom IUPAC

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H20N4O5/c1-2-3-4-9-26-21(27)15-7-5-14(10-16(15)23-22(26)28)20-24-19(25-31-20)13-6-8-17-18(11-13)30-12-29-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,23,28)

Clé InChI

PYFQZNULPSYWPM-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.